Melting Point Depression: Ortho (90271-33-3) vs. Para (100377-22-8) Isomer
The ortho-substituted 2-[(2-aminophenyl)thio]acetamide (CAS 90271-33-3) displays a melting point of 89–91 °C [1], whereas the para-substituted isomer 2-[(4-aminophenyl)thio]acetamide (CAS 100377-22-8) melts at 112–113 °C . This ~22 °C lower melting point is a direct consequence of the altered molecular packing and intramolecular hydrogen-bonding network enabled by the ortho-NH₂ group [2].
| Evidence Dimension | Melting Point (Tm) |
|---|---|
| Target Compound Data | 89–91 °C |
| Comparator Or Baseline | 2-[(4-Aminophenyl)thio]acetamide (CAS 100377-22-8): 112–113 °C |
| Quantified Difference | ΔTm ≈ −22 °C (ortho vs. para) |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; reported values from chemical supplier datasheets [1]. |
Why This Matters
A lower, distinct melting point serves as a critical identity and purity verification marker for the ortho isomer, enabling unambiguous differentiation from the para isomer upon receipt, during in-process control, or in formulation development.
- [1] Chembase.cn, 2-[(2-aminophenyl)thio]acetamide (CAS 90271-33-3), Melting Point: 89-91 °C. Data retrieved May 2025. http://www.chembase.cn/substance-530066.html View Source
- [2] Eccles, K.S. et al. Crystal Growth & Design, 2014, 14, 2753–2762. (Crystal landscape of primary aromatic thioamides). DOI: 10.1021/cg401891f. View Source
